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Compound of Interest

6-Bromo-5-
Compound Name: ) o
methyl[1,2,4]triazolo[1,5-a]pyridine

cat. No.: B1279563

An In-depth Technical Guide to 6-Bromo-5-
methyltriazolo[1,5-a]pyridine

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the physical, chemical, and
biological properties of 6-Bromo-5-methyltriazolo[1,5-a]pyridine, a heterocyclic compound of
interest in medicinal chemistry and drug discovery. This document collates available data on its
characteristics, synthesis, and potential applications, offering a valuable resource for
researchers in the field.

Core Physical and Chemical Properties

6-Bromo-5-methyltriazolo[1,5-a]pyridine is a solid compound with the molecular formula
C7HeBrNs and a molecular weight of 212.05 g/mol .[1] While a definitive experimental melting
point for this specific isomer is not readily available in the reviewed literature, a closely related
isomer, 6-Bromo-2-methyl[2][3][4]triazolo[1,5-a]pyridine, has a reported melting point of 154.5-
155 °C.[2] This suggests that 6-Bromo-5-methyltriazolo[1,5-a]pyridine is likely to have a
relatively high melting point, characteristic of its rigid, fused heterocyclic structure.

Table 1: Physical and Chemical Properties of 6-Bromo-5-methyltriazolo[1,5-a]pyridine
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Property Value Source(s)
Molecular Formula C7HeBrNs [1]
Molecular Weight 212.05 g/mol [1]
Appearance White to light yellow solid [5]
CAS Number 746668-59-7 [1]
Density (Predicted) 1.76 £ 0.1 g/cm3 [5]
pKa (Predicted) 1.98 + 0.30 [5]
Form Solid [1]

Synthesis and Purification

While a specific, detailed experimental protocol for the synthesis of 6-Bromo-5-
methyltriazolo[1,5-a]pyridine is not explicitly documented in the available literature, general
methods for the synthesis of the broader[2][3][4]triazolo[1,5-a]pyridine scaffold are well-
established. These methods often involve the cyclization of substituted 2-aminopyridines.

A plausible synthetic route, based on related procedures, is outlined below. This should be
considered a general approach that may require optimization.

Starting Material

2-Amino-5-bromo-6-methylpyridi il

Cyclization v Product Purification

Cyclizing Agent . Reaction Yields Crude 6-Bromo-5-methyl- Purify via N N I
(e.g., formamide, N,N-dimethylformamide dimethyl acetal) (GEEE)] triazolo[1,5-a]pyridine Ty
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A potential synthetic workflow for 6-Bromo-5-methyltriazolo[1,5-a]pyridine.

Experimental Protocol: General Synthesis of[2][3]
[4]triazolo[1,5-a]pyridines

A general procedure for a related compound, 6-Bromo-2-methyl[2][3][4]triazolo[1,5-a]pyridine,
involves the reaction of the corresponding aminopyridine derivative with acetic anhydride in the
presence of concentrated hydrochloric acid, followed by heating under reflux for an extended

period.[2] Neutralization, extraction with an organic solvent, and subsequent purification are
then performed.

Purification:

Purification of the crude product is typically achieved through recrystallization or column
chromatography. For the related 2-methyl isomer, recrystallization from ethanol was successful.
[2] Column chromatography using a hexane-ethyl acetate solvent system has also been
employed.[2] Common solvents for recrystallization of similar heterocyclic compounds include
ethanol, n-hexane/acetone, n-hexane/THF, and n-hexane/ethyl acetate.[3]

Spectral Data

Detailed experimental spectral data such as *H and *3C NMR for 6-Bromo-5-methyltriazolo[1,5-
a]pyridine are not explicitly available in the reviewed literature. However, the *H-NMR data for
the 2-methyl isomer shows a characteristic singlet for the methyl group at d 2.60 ppm and
signals in the aromatic region.[2] It is expected that the spectrum of the 5-methyl isomer would
show a similar methyl singlet, with the aromatic protons exhibiting a splitting pattern consistent
with the substitution on the pyridine ring.

Reactivity and Stability

The reactivity of the triazolopyridine ring system is influenced by the position of the bromine
substituent. The 6-bromo position is generally less reactive towards nucleophilic substitution
compared to the 5- and 7-positions. The compound should be stored under an inert
atmosphere (nitrogen or argon) at 2-8°C to ensure stability.[5]

Potential Biological Activity and Signaling Pathways
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While no specific biological activity or signaling pathway has been definitively associated with
6-Bromo-5-methyltriazolo[1,5-a]pyridine in the available literature, the broader class of[2][3]
[4]triazolo[1,5-a]pyridines and related pyrimidine analogs are known to exhibit a wide range of
pharmacological activities.

Numerous studies have highlighted the potential of these scaffolds as:

o Anticancer Agents: Various derivatives have shown antiproliferative activity against a range
of human cancer cell lines.[6][7]

o Kinase Inhibitors: The triazolopyridine and pyrazolopyrimidine cores are recognized as
privileged scaffolds for the development of inhibitors for various kinases, including p38
kinase and transforming growth factor-f3 type | receptor kinase (ALK5).[8][9]

The general mechanism of action for many kinase inhibitors involves competitive binding at the
ATP-binding site of the enzyme, thereby blocking the downstream signaling cascade.
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Hypothetical kinase inhibition by a triazolopyridine derivative.

Given the structural similarities to known kinase inhibitors, it is plausible that 6-Bromo-5-
methyltriazolo[1,5-a]pyridine could be investigated for its potential to modulate kinase-driven
signaling pathways involved in diseases such as cancer.

Safety Information

6-Bromo-5-methyltriazolo[1,5-a]pyridine is classified as acutely toxic if swallowed (Acute Tox. 4
Oral).[1] It is accompanied by the GHSO07 pictogram and the signal word "Warning".[1]
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Standard laboratory safety precautions, including the use of personal protective equipment,
should be observed when handling this compound.

Conclusion

6-Bromo-5-methyltriazolo[1,5-a]pyridine is a heterocyclic compound with potential for further
investigation in the field of medicinal chemistry. While some of its fundamental physical and
chemical properties are known or can be predicted, a significant amount of experimental data,
particularly regarding its melting point, solubility, and specific biological activities, remains to be
elucidated. The broader class of triazolopyridines has shown promise as anticancer agents and
kinase inhibitors, suggesting that this compound could be a valuable building block or lead
compound in the development of novel therapeutics. Further research is warranted to fully
characterize this molecule and explore its pharmacological potential.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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